Steric Hindrance Comparison: tert-Butyl versus Methyl Ester
The tert-butyl group in tert-butyl 5-oxopentanoate provides greater steric hindrance compared to the methyl group in methyl 5-oxopentanoate, which directly influences its chemical behavior and application profile . This is a class-level inference based on established organic chemistry principles regarding the size differential between tert-butyl (A-value ~4.9 kcal/mol) and methyl (A-value ~1.7 kcal/mol) substituents.
| Evidence Dimension | Steric bulk (approximate A-value) |
|---|---|
| Target Compound Data | tert-Butyl group: A-value ~4.9 kcal/mol |
| Comparator Or Baseline | Methyl group: A-value ~1.7 kcal/mol |
| Quantified Difference | Approximately 3.2 kcal/mol higher steric penalty for tert-butyl |
| Conditions | Classical conformational analysis; not experimentally measured for this specific compound |
Why This Matters
Greater steric hindrance modulates the approach of nucleophiles to the aldehyde carbonyl, potentially improving regioselectivity in reactions where the ester carbonyl must remain intact.
